5-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde
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Overview
Description
5-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features both a pyrazole and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with thiophene-2-carbaldehyde under specific conditions. One common method involves the use of Vilsmeier-Haack reaction conditions, where the formylation of the pyrazole ring occurs in the presence of phosphorus oxychloride and dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-carboxylic acid.
Reduction: 5-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: May be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific bioactive derivative being studied .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a thiophene ring.
4-Chloro-3-methyl-1H-pyrazole-5-carboxylic acid: Similar pyrazole ring but with a carboxylic acid group instead of an aldehyde.
Uniqueness
5-(4-Chloro-3-methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is unique due to the presence of both a pyrazole and a thiophene ring, which can impart distinct electronic and steric properties
Properties
Molecular Formula |
C9H7ClN2OS |
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Molecular Weight |
226.68 g/mol |
IUPAC Name |
5-(4-chloro-3-methylpyrazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H7ClN2OS/c1-6-8(10)4-12(11-6)9-3-2-7(5-13)14-9/h2-5H,1H3 |
InChI Key |
HFULGKJCUOVKAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Cl)C2=CC=C(S2)C=O |
Origin of Product |
United States |
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